molecular formula C13H11F2NO2S B2386882 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1251553-02-2

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2386882
CAS No.: 1251553-02-2
M. Wt: 283.29
InChI Key: IQXUDTGUTZKBJR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with fluorine atoms at the 2 and 6 positions, and a hydroxyethyl group attached to a thiophene ring

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Biochemical Analysis

Biochemical Properties

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cellular signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in treating inflammatory and metabolic disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation in the presence of certain enzymes, leading to the formation of metabolites with varying biological activities. Long-term studies have shown that continuous exposure to this compound can lead to sustained modulation of cellular functions, including prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits potent anti-inflammatory and metabolic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and further increases in dosage lead to toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation and reduction, leading to the formation of reactive intermediates . These intermediates are further conjugated with glucuronic acid or sulfate in phase II reactions, resulting in more water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism affects its bioavailability and duration of action, influencing its therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cells, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. It contains specific targeting signals that direct it to these compartments, facilitating its interactions with enzymes and transcription factors. Additionally, post-translational modifications, such as phosphorylation, influence its subcellular localization and activity. These factors collectively determine the compound’s biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with 2,6-difluorobenzoyl chloride, which reacts with 2-amino-2-(thiophen-3-yl)ethanol under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the benzamide carbonyl group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

    2,6-difluoro-N-(2-hydroxy-2-(furan-3-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring, which may influence its reactivity and interactions with biological targets.

Uniqueness

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both fluorine atoms and the thiophene ring, which can enhance its stability and bioactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXUDTGUTZKBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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